2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that features a pyrrole ring, a cyclohexyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction or Friedel-Crafts alkylation.
Thiadiazole Ring Formation: This involves the reaction of a hydrazine derivative with a thiocarbonyl compound.
Final Coupling: The final step involves coupling the pyrrole-cyclohexyl intermediate with the thiadiazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the cyclohexyl group, using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Oxidation Products: Oxidized derivatives of the pyrrole ring.
Reduction Products: Reduced derivatives of the cyclohexyl group.
Substitution Products: Substituted acetamide derivatives.
Scientific Research Applications
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronic materials, such as organic semiconductors.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(1-(1H-pyrrol-1-yl)cyclohexyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the cyclopropyl group on the thiadiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties in terms of binding affinity and specificity in biological systems.
Properties
Molecular Formula |
C17H22N4OS |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1-pyrrol-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C17H22N4OS/c22-14(18-16-20-19-15(23-16)13-6-7-13)12-17(8-2-1-3-9-17)21-10-4-5-11-21/h4-5,10-11,13H,1-3,6-9,12H2,(H,18,20,22) |
InChI Key |
JSOBYABJMOKOGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2=NN=C(S2)C3CC3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.